N-Phenyl-N'-(1-phenylbutyl)thiourea
Description
N-Phenyl-N'-(1-phenylbutyl)thiourea is a thiourea derivative characterized by a phenyl group at the N-position and a 1-phenylbutyl substituent at the N'-position. Thiourea derivatives are sulfur- and nitrogen-containing compounds with diverse biological and chemical applications, including anticancer, antiviral, and metal-ion chelation properties .
Properties
CAS No. |
62466-39-1 |
|---|---|
Molecular Formula |
C17H20N2S |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
1-phenyl-3-(1-phenylbutyl)thiourea |
InChI |
InChI=1S/C17H20N2S/c1-2-9-16(14-10-5-3-6-11-14)19-17(20)18-15-12-7-4-8-13-15/h3-8,10-13,16H,2,9H2,1H3,(H2,18,19,20) |
InChI Key |
BVIDCSISCJAZEC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC=CC=C1)NC(=S)NC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Phenyl-N’-(1-phenylbutyl)thiourea can be synthesized through several methods. One common approach involves the reaction of aniline (phenylamine) with 1-phenylbutyl isothiocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified through recrystallization or chromatography .
Another method involves the reaction of aniline with carbon disulfide in the presence of a base, followed by the addition of 1-phenylbutylamine. This reaction proceeds smoothly in an aqueous medium, making it an environmentally friendly approach .
Industrial Production Methods
Industrial production of N-Phenyl-N’-(1-phenylbutyl)thiourea often employs large-scale batch reactors. The process involves the controlled addition of reactants, followed by continuous stirring and temperature regulation to ensure optimal yield and purity. The final product is typically isolated through filtration and drying .
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-N’-(1-phenylbutyl)thiourea undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.
Substitution: Halides, alkoxides, and other nucleophiles in polar solvents such as ethanol or acetone.
Major Products Formed
Oxidation: Disulfides, sulfoxides, and sulfones.
Reduction: Corresponding amines.
Substitution: Thiourea derivatives with substituted groups.
Scientific Research Applications
N-Phenyl-N’-(1-phenylbutyl)thiourea has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Phenyl-N’-(1-phenylbutyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Comparison with Similar Thiourea Derivatives
Structural Features and Substituent Effects
Thiourea derivatives exhibit varied biological and physicochemical properties depending on their substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Thiourea Derivatives
*Inferred from structural similarity to EGFR-inhibiting benzoylthioureas .
Physicochemical Properties
- Solubility : Hydrophobic groups (e.g., tert-butyl, phenylbutyl) limit aqueous solubility, restricting biological applications. Sulfonate-modified PPT is water-soluble, enabling use in analytical chemistry .
- Configuration : Benzoylthioureas adopt a syn–anti conformation around the C=S bond, influencing receptor binding . The 1-phenylbutyl group in the target compound may induce similar stereoelectronic effects.
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